molecular formula C30H49N5O15 B13849867 BB-K 6 N-(Benzyloxy) Carbamate

BB-K 6 N-(Benzyloxy) Carbamate

Cat. No.: B13849867
M. Wt: 719.7 g/mol
InChI Key: FVBPJXNMMBPLPQ-KEAOHZHISA-N
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Description

BB-K 6 N-(Benzyloxy) Carbamate is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It is an intermediate compound used in the synthesis of BB-K 6, which is known for its antibacterial properties. The molecular formula of this compound is C30H49N5O15, and it has a molecular weight of 719.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

BB-K 6 N-(Benzyloxy) Carbamate is synthesized through a series of chemical reactions starting from Kanamycin AThe reaction conditions typically include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

BB-K 6 N-(Benzyloxy) Carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzyloxy carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of other compounds.

Scientific Research Applications

BB-K 6 N-(Benzyloxy) Carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.

    Medicine: this compound is investigated for its antibacterial properties and potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of BB-K 6 N-(Benzyloxy) Carbamate involves its interaction with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, disrupting the translation process and preventing the growth and proliferation of bacteria.

Comparison with Similar Compounds

BB-K 6 N-(Benzyloxy) Carbamate is unique compared to other similar compounds due to its specific structural modifications and enhanced antibacterial properties. Similar compounds include:

    Kanamycin A: The parent compound from which this compound is derived.

    Gentamicin: Another aminoglycoside antibiotic with similar antibacterial activity.

    Tobramycin: A related aminoglycoside used to treat bacterial infections.

This compound stands out due to its improved stability and efficacy in inhibiting bacterial growth.

Properties

Molecular Formula

C30H49N5O15

Molecular Weight

719.7 g/mol

IUPAC Name

benzyl N-[(3S)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate

InChI

InChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1

InChI Key

FVBPJXNMMBPLPQ-KEAOHZHISA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)N)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N

Origin of Product

United States

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